molecular formula C7H11N5 B13097363 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile CAS No. 1390635-68-3

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile

Cat. No.: B13097363
CAS No.: 1390635-68-3
M. Wt: 165.20 g/mol
InChI Key: UDKDAYNFEXEIHX-UHFFFAOYSA-N
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Description

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile is a nitrogen-rich compound with the molecular formula C7H11N5. It is known for its unique structure, which includes a pyrazole ring substituted with amino groups and an isopropyl group.

Preparation Methods

The synthesis of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile typically involves the reaction of methanetricarbonitrile potassium salt with isopropylhydrazine hydrochloride. This reaction is carried out in a microwave vial with water as the solvent, and the mixture is heated to 100°C . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial production methods for this compound are not widely documented, but the laboratory synthesis provides a foundation for scaling up the process. The use of microwave-assisted synthesis is particularly advantageous due to its efficiency and reduced reaction times.

Chemical Reactions Analysis

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups on the pyrazole ring, leading to the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

    Chemistry: It serves as a precursor in the synthesis of various nitrogen-rich compounds, which are of interest in the development of energetic materials.

    Biology: This compound has been identified as a novel ATP antagonist with moderate efficacy against CDK2-cyclin E, which is crucial in cell cycle regulation.

    Medicine: Its potential as an anti-biofilm agent has been explored, with studies showing its effectiveness in inhibiting biofilm formation.

    Industry: The compound is used in radical-mediated C–N bond activation, a powerful methodology in organic synthesis.

Mechanism of Action

The mechanism of action of 3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile involves its interaction with molecular targets such as CDK2-cyclin E. As an ATP antagonist, it inhibits the activity of this kinase, thereby affecting cell cycle progression. The compound’s structure allows it to bind to the active site of the kinase, preventing ATP from binding and exerting its effects.

Comparison with Similar Compounds

3,5-Diamino-1-isopropyl-1H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

    3,5-Diamino-1H-pyrazole-4-carbonitrile: This compound lacks the isopropyl group, which may affect its reactivity and applications.

    3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: This nitrogen-rich energetic material has a different substitution pattern on the pyrazole ring, leading to distinct properties and applications.

Properties

CAS No.

1390635-68-3

Molecular Formula

C7H11N5

Molecular Weight

165.20 g/mol

IUPAC Name

3,5-diamino-1-propan-2-ylpyrazole-4-carbonitrile

InChI

InChI=1S/C7H11N5/c1-4(2)12-7(10)5(3-8)6(9)11-12/h4H,10H2,1-2H3,(H2,9,11)

InChI Key

UDKDAYNFEXEIHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C(=N1)N)C#N)N

Origin of Product

United States

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